2-Amino-2-(4-chlorophenyl)propan-1-ol
Description
Significance of β-Amino Alcohols in Organic and Medicinal Chemistry Research
β-Amino alcohols are highly valued as versatile intermediates in organic synthesis. Their bifunctional nature allows for a variety of chemical transformations, making them crucial starting materials for the preparation of unnatural amino acids, chiral auxiliaries, and organocatalysts. evitachem.com The ability to introduce both a nitrogen and an oxygen functionality in a specific spatial arrangement is a powerful tool for synthetic chemists.
In the field of medicinal chemistry, the β-amino alcohol scaffold is a recurring structural element in numerous pharmaceuticals. This includes certain cardiovascular drugs, anti-asthma agents, and antimalarial medications. evitachem.com Their prevalence in bioactive molecules underscores the importance of developing efficient and selective methods for their synthesis. The ring-opening of epoxides with amines is a common and effective strategy for producing β-amino alcohols, with the regioselectivity of the reaction being a key consideration. nih.gov
Structural Features and Stereochemical Considerations of 2-Amino-2-(4-chlorophenyl)propan-1-ol
The structure of this compound, with the chemical formula C9H12ClNO, features a central carbon atom bonded to a 4-chlorophenyl group, an amino group, a methyl group, and a hydroxymethyl group. evitachem.com This central carbon is a chiral center, meaning the molecule can exist as a pair of non-superimposable mirror images, or enantiomers: (R)-2-Amino-2-(4-chlorophenyl)propan-1-ol and (S)-2-Amino-2-(4-chlorophenyl)propan-1-ol.
The specific three-dimensional arrangement, or stereochemistry, of these enantiomers is critical, as it often dictates their biological activity. In many pharmaceutical applications, only one enantiomer is therapeutically active, while the other may be inactive or even cause undesirable side effects. This necessitates the use of stereoselective synthesis or chiral resolution techniques to obtain the desired enantiomer in high purity. mdpi.com
X-ray diffraction studies have revealed that in its crystalline form, this compound molecules are organized in a layered structure. This arrangement is stabilized by a network of hydrogen bonds, with the amino and hydroxyl groups of adjacent molecules interacting with each other. evitachem.com Specifically, the amino group acts as a hydrogen bond donor to the hydroxyl oxygen of a neighboring molecule, while the hydroxyl group donates a hydrogen to the amino nitrogen of another molecule, creating a robust supramolecular assembly. evitachem.com
The presence of the chlorine atom on the phenyl ring also influences the molecule's properties. The electron-withdrawing nature of the para-chloro substituent can polarize the molecule, which can be a key factor in its reactivity and interactions with biological targets. evitachem.com
Overview of Research Trends for Chlorophenyl-Substituted Amino Alcohols
Research into chlorophenyl-substituted amino alcohols is an active area, with a significant focus on their potential as antimicrobial and antifungal agents. Studies have shown that derivatives of these compounds can exhibit inhibitory activity against various bacterial and fungal strains. researchgate.netrsc.org For instance, N-{2-(4-chlorophenyl)acetyl} amino alcohols, derived from the reduction of corresponding amino acid derivatives, have demonstrated moderate to good activity against bacteria such as S. aureus and E. coli, as well as fungal species like A. flavus and C. albicans. researchgate.netrsc.org
The synthesis of libraries of these compounds, often through techniques like flow chemistry, allows for the screening of a wide range of structural variations to identify the most potent analogues. mdpi.com The position of the chloro substituent on the phenyl ring (ortho, meta, or para) can significantly impact the biological activity, and there is a noted preference for para-substitution in medicinal chemistry research, a phenomenon sometimes referred to as "para bias". This preference may be due to a combination of factors, including historical ease of synthesis and observed effects on potency.
Furthermore, the development of efficient and environmentally friendly synthetic methods for these compounds is a key research trend. This includes the use of mechanochemical synthesis, which avoids the use of organic solvents, and asymmetric catalysis to produce enantiomerically pure compounds with high yields and selectivity. evitachem.com
Interactive Data Tables
Below are interactive tables summarizing key data for this compound and a selection of related compounds.
Physical and Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C9H12ClNO | evitachem.com |
| Molecular Weight | 185.65 g/mol | evitachem.com |
| Appearance | Colorless to slightly yellow solid | |
| Melting Point | 58-62 °C | |
| Boiling Point | 323 °C (Predicted) | |
| Canonical SMILES | CC(CO)(C1=CC=C(C=C1)Cl)N | evitachem.com |
| InChI Key | IIYDSSLOPVHFSW-UHFFFAOYSA-N | evitachem.com |
Related Chlorophenyl-Substituted Amino Alcohols
| Compound Name | Molecular Formula | CAS Number | Key Research Area |
|---|---|---|---|
| (R)-3-Amino-3-(4-chlorophenyl)propan-1-ol | C9H12ClNO | 1213362-28-7 | Chiral synthesis intermediate |
| 2-Amino-1-(3-chlorophenyl)ethanol | C8H10ClNO | 77650-97-2 | Chemical synthesis |
| 2-Amino-3-(4-chlorophenyl)propan-1-ol | C9H12ClNO | 78695-58-6 | Chemical synthesis intermediate |
| (Z)-2-(3,4-dichlorophenyl)-3-(4-(2-hydroxy-3-(piperidin-1-yl)propoxy)phenyl)acrylonitrile | C27H29Cl2N3O2 | - | Antibacterial/Antifungal research |
Structure
3D Structure
Properties
Molecular Formula |
C9H12ClNO |
|---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
2-amino-2-(4-chlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H12ClNO/c1-9(11,6-12)7-2-4-8(10)5-3-7/h2-5,12H,6,11H2,1H3 |
InChI Key |
IIYDSSLOPVHFSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1=CC=C(C=C1)Cl)N |
Origin of Product |
United States |
Chemical Reactions and Derivatization Strategies of 2 Amino 2 4 Chlorophenyl Propan 1 Ol
Functional Group Transformations
The chemical architecture of 2-Amino-2-(4-chlorophenyl)propan-1-ol allows for selective modifications at its primary functional groups. These transformations are crucial for the development of new derivatives with tailored properties.
Reactions Involving the Hydroxyl Group
The primary alcohol functionality in this compound is a key site for derivatization. Standard reactions of primary alcohols, such as esterification and etherification, can be readily applied. For instance, esterification can be achieved by reacting the parent compound with acyl chlorides or carboxylic anhydrides under appropriate conditions, typically in the presence of a base to neutralize the resulting acid. Similarly, ether derivatives can be synthesized via Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base to form an alkoxide, which is then reacted with an alkyl halide.
Biocatalytic approaches, such as lipase-catalyzed acetylation, have also been explored for the selective modification of the hydroxyl group in related amino alcohols. This method offers a high degree of stereoselectivity, which can be advantageous in the synthesis of chiral derivatives. The reverse reaction, the reduction of a corresponding ketone to a secondary alcohol, is also a well-established transformation in the synthesis of similar compounds, often employing reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation. mdpi.com
Reactions Involving the Amino Group (e.g., Schiff Base Formation, Acylation)
The primary amino group of this compound is a nucleophilic center that readily participates in a range of chemical reactions. One of the most common transformations is the formation of Schiff bases (imines) through condensation with aldehydes or ketones. For example, the reaction with benzaldehyde (B42025) in a suitable solvent like methanol (B129727) leads to the formation of the corresponding N-benzylidene derivative. researchgate.net This reaction is often reversible and can be driven to completion by the removal of water. The resulting imine can be subsequently reduced to a stable secondary amine. researchgate.net
Acylation of the amino group is another facile derivatization strategy. The reaction with acylating agents such as acyl chlorides or anhydrides results in the formation of amide derivatives. A notable example is the synthesis of N-{2-(4-chlorophenyl) acetyl} amino alcohols, which are prepared by the reduction of N-{2-(4-chlorophenyl)acetyl} derivatives of amino acids. researchgate.net This transformation introduces a new structural motif and can significantly alter the physicochemical properties of the parent molecule.
| Reaction Type | Reagents and Conditions | Product Type | Reference |
| Schiff Base Formation | Aldehyde/Ketone, Methanol, Reflux | Imine | researchgate.net |
| Acylation | Acyl Chloride/Anhydride (B1165640), Base | Amide | researchgate.net |
Modifications on the 4-Chlorophenyl Aromatic Ring
Conversely, the alkylamino alcohol substituent is generally considered an activating group. The amino and hydroxyl groups can donate electron density to the ring, particularly at the ortho and para positions, thereby increasing the ring's nucleophilicity and favoring substitution at these sites. libretexts.org The interplay between the deactivating, ortho-, para-directing chloro group and the activating side chain will ultimately determine the regioselectivity of substitution reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation. masterorganicchemistry.com For instance, nitration would be expected to yield a mixture of products with the nitro group at the ortho position to the amino alcohol side chain, due to the stronger activating effect of the side chain compared to the deactivating effect of the chlorine.
Synthesis of Structurally Related Analogues and Derivatives
The synthesis of analogues and derivatives of this compound with modified alkyl chains or different substituents on the phenyl ring is a key strategy for exploring structure-activity relationships.
Alterations of the Alkyl Chain
Modifications to the propan-1-ol backbone can lead to a diverse range of analogues. For example, homologation of the alkyl chain can be achieved through various synthetic routes. The synthesis of related amino alcohols, such as 2-amino-3-phenylpropan-1-ol, has been accomplished from Baylis-Hillman derivatives, demonstrating a viable pathway for altering the carbon skeleton. rasayanjournal.co.in
Furthermore, patents describing amino-alcohol derivatives showcase the synthesis of compounds with varied alkyl groups (R1, R4, and R5 in the patent literature), indicating the feasibility of introducing longer or branched chains. nih.gov The synthesis of the core aminopropanol (B1366323) structure can also be achieved through the ring-opening of propylene (B89431) oxide with ammonia, a method that offers a direct route to the aminopropanol scaffold and could be adapted for the synthesis of more complex analogues. google.com
Substituent Effects on the Phenyl Ring (e.g., Halogen, Alkyl, Alkoxy, Nitro)
The nature of the substituent on the phenyl ring significantly influences the properties of the molecule. The synthesis of analogues with different substituents at the para-position, or at other positions on the ring, allows for a systematic investigation of these effects. For example, the synthesis of 2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ols introduces an alkoxy group on a second phenyl ring, highlighting a synthetic strategy for incorporating such functionalities. researchgate.net
| Substituent | Electronic Effect | Directing Effect | Impact on Reactivity | Reference |
| -Cl | Inductively withdrawing, Resonance donating | Ortho, Para | Deactivating | masterorganicchemistry.commsu.edu |
| -Alkyl (e.g., -CH3) | Inductively donating | Ortho, Para | Activating | libretexts.org |
| -Alkoxy (e.g., -OCH3) | Inductively withdrawing, Resonance donating | Ortho, Para | Activating | researchgate.net |
| -Nitro (-NO2) | Inductively and Resonance withdrawing | Meta | Strongly deactivating | researchgate.net |
Formation of Cyclic Derivatives (e.g., Oxazolidines, Oxazepanone)
The amino and hydroxyl groups of this compound are suitably positioned to undergo intramolecular cyclization reactions with appropriate reagents, leading to the formation of heterocyclic systems such as oxazolidines and oxazepanones.
Oxazolidines:
Oxazolidines are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms in the ring. The synthesis of oxazolidines from 1,2-amino alcohols like this compound is a well-established transformation, typically achieved through condensation with a carbonyl compound, such as an aldehyde or a ketone. unideb.huresearchgate.net The reaction proceeds via the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization with the elimination of a water molecule. researchgate.net
Scheme 1: General synthesis of oxazolidines from this compound and an aldehyde.
The reaction conditions for oxazolidine (B1195125) formation can vary widely, with some reactions proceeding at room temperature and others requiring heat or catalysis. unideb.huresearchgate.net The choice of solvent can also influence the reaction outcome. unideb.hu It has been noted that reactions with ketones to form the corresponding oxazolidines are generally less facile than with aldehydes. unideb.hu
Oxazepanones:
Oxazepanones are seven-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom in the ring, along with a carbonyl group. The synthesis of 1,4-oxazepan-2-one derivatives can be achieved through a cyclization reaction between an N-substituted amino alcohol and a suitable reagent like chloroacetyl chloride. researchgate.net This multi-step process typically involves the initial acylation of the amino group, followed by an intramolecular nucleophilic substitution to form the seven-membered ring. researchgate.net
While specific examples detailing the synthesis of an oxazepanone from this compound are scarce, the general synthetic strategy provides a viable route to such derivatives.
Regioselectivity and Stereoselectivity in Derivatization Reactions
Regioselectivity:
The presence of two nucleophilic centers, the amino group and the hydroxyl group, in this compound raises the issue of regioselectivity in derivatization reactions, particularly in acylation reactions. The relative nucleophilicity of the amino and hydroxyl groups will determine which group reacts preferentially. Generally, the amino group is more nucleophilic than the hydroxyl group, leading to the preferential formation of N-acylated products under neutral or basic conditions.
Several methods have been developed for the N-acylation of amines and amino alcohols under catalyst-free conditions, highlighting the inherent reactivity of the amino group. evitachem.com For example, the reaction of amino alcohols with acetic anhydride in the absence of a solvent has been shown to afford N-acylated products in good to excellent yields. evitachem.com
Stereoselectivity:
The carbon atom bearing the amino group in this compound is a stereocenter. Therefore, derivatization reactions can be influenced by the stereochemistry of the starting material, and in turn, can be designed to proceed with a high degree of stereoselectivity.
The stereoselective synthesis of this compound itself has been achieved with high stereocontrol using chiral catalysts. This provides access to enantiomerically pure starting materials for subsequent derivatization reactions. The stereochemical integrity of the chiral center is often preserved in subsequent reactions, such as N-acylation, allowing for the synthesis of optically pure derivatives. evitachem.com
In the formation of cyclic derivatives like oxazolidines, the reaction with a chiral aldehyde or ketone can lead to the formation of diastereomers. The stereochemical outcome of such reactions is influenced by the facial selectivity of the initial nucleophilic attack and the subsequent cyclization step. Palladium-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives has been shown to produce cis-disubstituted oxazolidines with good to excellent diastereoselectivity. researchgate.net
Advanced Analytical Characterization in 2 Amino 2 4 Chlorophenyl Propan 1 Ol Research
Spectroscopic Techniques for Structure Elucidation
Spectroscopy is a fundamental tool for elucidating the molecular structure of 2-Amino-2-(4-chlorophenyl)propan-1-ol. Each method offers unique insights into the compound's architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms.
¹H NMR: In the proton NMR spectrum of this compound, distinct signals corresponding to each type of proton are expected. The aromatic protons on the 4-chlorophenyl ring typically appear as two doublets in the downfield region (δ 7.2-7.5 ppm) due to their distinct chemical environments. The two protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet or an AB quartet around δ 3.5-3.8 ppm. The methyl group (-CH₃) protons are expected to produce a singlet in the upfield region (δ 1.4-1.6 ppm). The protons of the amine (-NH₂) and hydroxyl (-OH) groups are labile and appear as broad singlets whose chemical shifts are dependent on solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework. For this molecule, nine distinct carbon signals are expected. The carbon atom attached to the chlorine (C-Cl) and the quaternary carbon bonded to the nitrogen and the aromatic ring would appear significantly downfield. The aromatic carbons typically resonate in the δ 120-145 ppm range. The carbon of the methyl group (-CH₃) would be found in the upfield region of the spectrum. docbrown.info The electronegative oxygen atom causes the CH₂OH carbon to have a chemical shift around δ 60-70 ppm. docbrown.info
2D NMR Experiments: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity. A COSY spectrum would confirm couplings between adjacent protons, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Methyl (CH₃) | ~1.5 (singlet) | ~25 |
| Methylene (CH₂OH) | ~3.6 (singlet) | ~68 |
| Quaternary Carbon (C-NH₂) | - | ~60 |
| Aromatic CH | ~7.3 (doublet) | ~128 |
| Aromatic CH | ~7.4 (doublet) | ~129 |
| Aromatic C-Cl | - | ~133 |
| Aromatic C (ipso) | - | ~145 |
| Amine (NH₂) | Broad | - |
| Hydroxyl (OH) | Broad | - |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol group, with its breadth resulting from hydrogen bonding. docbrown.info The N-H stretching vibrations of the primary amine group typically appear in the same region, often as two distinct peaks for symmetric and asymmetric stretches. C-H stretching vibrations for the aromatic ring are observed just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations give rise to absorptions in the 1600-1450 cm⁻¹ region. researchgate.net A strong absorption band around 1090-1010 cm⁻¹ is characteristic of the C-Cl stretch. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule. docbrown.info
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Alcohol (O-H) | Stretch, H-bonded | 3200 - 3500 (Broad) |
| Amine (N-H) | Stretch | 3300 - 3500 (Medium) |
| Aromatic C-H | Stretch | 3010 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-O | Stretch | 1050 - 1150 |
| C-Cl | Stretch | 1010 - 1090 |
UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those involving conjugated π-systems. The chromophore in this compound is the 4-chlorophenyl group. Substituted benzene (B151609) rings typically exhibit characteristic absorptions in the UV region. For this compound, one would expect absorption maxima (λmax) resulting from π → π* transitions of the aromatic ring. The spectrum of the related compound 1-(4-chlorophenyl)-1-propanone shows a maximum absorption peak, which helps in predicting the behavior of the 4-chlorophenyl chromophore. nist.gov Typically, a primary absorption band (E-band) would be observed around 200-230 nm and a secondary, less intense band (B-band) around 260-280 nm.
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. docbrown.info It provides information about the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₉H₁₂ClNO, giving it a monoisotopic mass of approximately 185.06 Da. evitachem.comuni.lu The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 185. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic [M+2]⁺ peak at m/z 187 with an intensity of about one-third of the [M]⁺ peak would be observed, confirming the presence of one chlorine atom.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule with high confidence. nih.gov For instance, HRMS can easily distinguish C₉H₁₂ClNO from other potential formulas with the same nominal mass. nih.govnih.gov Common fragmentation pathways would involve the loss of small neutral molecules or radicals, such as the loss of a hydroxymethyl radical (•CH₂OH, 31 Da) to give a fragment at m/z 154, or cleavage of the C-C bond adjacent to the aromatic ring.
Table 3: Predicted Mass Spectrometry Fragments
| m/z Value | Proposed Fragment Ion | Notes |
| 185/187 | [C₉H₁₂ClNO]⁺ | Molecular ion peak ([M]⁺) with isotope pattern |
| 170/172 | [M - CH₃]⁺ | Loss of a methyl group |
| 154/156 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group |
| 138/140 | [C₈H₉Cl]⁺ | Cleavage of C-C bond next to the ring |
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatography is essential for separating the components of a mixture, allowing for the assessment of chemical purity and the resolution of enantiomers. nih.gov
Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most effective technique for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. yakhak.org
This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(phenylcarbamate) derivatives (e.g., Chiralcel® or Chiralpak® columns), are highly effective for resolving chiral amines. nih.govyakhak.org A normal-phase mobile phase, typically a mixture of an alkane like hexane (B92381) and an alcohol modifier such as 2-propanol, is commonly employed. yakhak.org The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification using a UV detector. Macrocyclic glycopeptide-based CSPs are also effective for separating the enantiomers of polar and ionic compounds like amino alcohols. sigmaaldrich.com
Table 4: Typical Chiral HPLC Method Parameters
| Parameter | Description |
| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose-based) |
| Mobile Phase | Hexane / 2-Propanol mixture (e.g., 90:10 v/v) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at a wavelength appropriate for the chromophore (e.g., 220 nm) |
| Temperature | Ambient or controlled (e.g., 25 °C) |
Gas Chromatography (GC) with Chiral Columns
Gas chromatography utilizing chiral stationary phases (CSPs) is a powerful technique for the enantioseparation of volatile chiral compounds such as this compound. The principle of this method relies on the differential interaction between the enantiomers of the analyte and the chiral environment of the column's stationary phase, leading to different retention times and, consequently, their separation.
For amino alcohols like this compound, direct analysis by GC can be challenging due to their polarity and low volatility, which can cause poor peak shape and strong adsorption to the column. To overcome this, a derivatization step is typically required prior to analysis. sigmaaldrich.com Both the amino (-NH₂) and hydroxyl (-OH) functional groups are converted into less polar, more volatile moieties. sigmaaldrich.com A common two-step approach involves esterification of the hydroxyl group followed by acylation of the amino group. sigmaaldrich.com This process enhances thermal stability and improves chromatographic performance without affecting the chiral center. sigmaaldrich.com
The choice of chiral stationary phase is critical for achieving enantiomeric resolution. Cyclodextrin-based CSPs are among the most widely used and effective for separating a broad range of chiral molecules, including amino alcohols. gcms.czchromatographyonline.com These cyclodextrin (B1172386) derivatives, often coated on a polysiloxane backbone, create inclusion complexes with the analyte enantiomers. gcms.cz The differing stability of the temporary diastereomeric complexes formed between each enantiomer and the chiral selector results in their chromatographic separation. sigmaaldrich.com The degree of separation (resolution) can often be optimized by adjusting the temperature program of the GC oven; lower temperatures typically enhance chiral recognition and improve resolution. sigmaaldrich.com
Below is a table representing typical parameters for a chiral GC method developed for the analysis of a derivatized amino alcohol similar to this compound.
Table 1: Representative GC Parameters for Chiral Separation
| Parameter | Setting | Purpose |
|---|---|---|
| Column | Cyclodextrin-based Chiral Capillary Column (e.g., derivatized β-cyclodextrin) | Provides the chiral environment necessary for enantioseparation. |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions for high-resolution capillary GC. |
| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the analyte through the column. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | 100 °C (hold 2 min), then ramp 2 °C/min to 180 °C (hold 5 min) | A slow temperature ramp is crucial for resolving enantiomers. |
| Detector | Flame Ionization Detector (FID) | General-purpose detector for organic compounds. |
| Detector Temp | 270 °C | Prevents condensation of analytes in the detector. |
| Derivatization | Two-step: 1. Esterification (e.g., with an alcohol/acid), 2. Acylation (e.g., with TFAA) | Increases volatility and thermal stability for improved peak shape and analysis. sigmaaldrich.com |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography stands as the most definitive analytical method for the unambiguous determination of the three-dimensional structure of a crystalline solid, including the absolute configuration of chiral molecules. This technique requires a well-defined single crystal of the compound. By analyzing the diffraction pattern of X-rays passing through the crystal, a detailed map of the electron density can be generated, revealing the precise spatial arrangement of atoms within the crystal lattice.
In the solid state, the molecular structure of this compound is significantly influenced by intermolecular forces, particularly hydrogen bonding. X-ray diffraction studies have shown that the molecules arrange into a layered superstructure stabilized by a robust network of hydrogen bonds. evitachem.com Specifically, the hydroxyl group's hydrogen atom forms a bond with the amino group's nitrogen of an adjacent molecule (O-H···N), while the amino group's hydrogens donate to the hydroxyl oxygen of another neighboring molecule (N-H···O). evitachem.com This dual donor-acceptor motif creates infinite supramolecular chains, contributing to the thermal stability of the crystal. evitachem.com
The presence and position of the chlorine atom on the phenyl ring also play a crucial role in the crystal packing. The para-substituted chlorine atom facilitates tighter molecular packing compared to its ortho- or meta-substituted counterparts. evitachem.com This is achieved through specific non-covalent interactions, including Type I chlorine-chlorine contacts and C-H···Cl hydrogen bonds, which help organize the molecules into sheet-like structures. evitachem.com These combined interactions result in a densely packed and stable crystalline form. evitachem.com
The data below, derived from research findings, summarizes key intermolecular interactions and properties determined through crystallographic analysis. evitachem.com
Table 2: Crystallographic Interaction and Property Data for this compound
| Parameter | Description | Value / Finding |
|---|---|---|
| Hydrogen Bonding | Primary interactions stabilizing the crystal lattice. | O-H···N and N-H···O bonds form infinite chains. evitachem.com |
| H-Bond Distance (N-H···O) | Distance between the amino donor and hydroxyl acceptor. | 1.98 Å evitachem.com |
| H-Bond Angle (N-H···O) | Angle of the hydrogen bond. | 168° evitachem.com |
| H-Bond Distance (O-H···N) | Distance between the hydroxyl donor and amino acceptor. | 2.05 Å evitachem.com |
| H-Bond Angle (O-H···N) | Angle of the hydrogen bond. | 174° evitachem.com |
| Halogen Interactions | Non-covalent interactions involving the chlorine atom. | Type I Cl···Cl contacts and C-H···Cl bonds. evitachem.com |
| Cl···Cl Contact Distance | Distance between chlorine atoms on adjacent molecules. | 3.45 Å evitachem.com |
| C-H···Cl Interaction Distance | Distance for the hydrogen bond involving chlorine. | 2.89 Å evitachem.com |
| Crystal Density | Density of the para-chloro isomer crystal. | 1.412 g/cm³ evitachem.com |
Computational Chemistry and Molecular Modeling Studies of the Chemical Compound
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the electronic properties of a molecule. For 2-Amino-2-(4-chlorophenyl)propan-1-ol, DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can be used to optimize the molecular geometry and calculate various electronic descriptors. wikipedia.org
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.govresearchgate.net A smaller gap suggests higher reactivity.
The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would likely show negative potential (red and yellow regions) around the electronegative oxygen and chlorine atoms, as well as the nitrogen atom of the amino group, indicating these are sites susceptible to electrophilic attack. mdpi.com Positive potential (blue regions) would be expected around the hydrogen atoms of the amino and hydroxyl groups, highlighting their potential for hydrogen bonding. mdpi.com
Table 1: Theoretical Electronic Properties of this compound (Illustrative) This table presents hypothetical values based on typical results for similar molecules, as specific experimental data for this compound is not readily available in the cited sources.
| Parameter | Predicted Value | Significance |
| HOMO Energy | -8.5 eV | Electron-donating capability |
| LUMO Energy | -0.5 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 8.0 eV | Chemical reactivity and stability |
| Dipole Moment | 2.5 D | Polarity and intermolecular interactions |
Conformational Analysis and Energy Landscapes
The biological activity of a flexible molecule like this compound is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformers and the energy barriers between them. Molecular mechanics force fields, such as MMFF94x, are commonly used for an initial broad search of the conformational space. nih.gov The resulting low-energy structures can then be further optimized using more accurate quantum mechanical methods.
For this compound, the key rotatable bonds would be around the C-C and C-N single bonds of the propanolamine (B44665) backbone. The relative orientations of the 4-chlorophenyl ring, the amino group, and the hydroxyl group will define the different conformers. X-ray diffraction studies of the crystalline form show a layered structure stabilized by O-H···N and N-H···O hydrogen bonds, indicating a specific solid-state conformation. drugbank.com However, in a biological environment, the molecule is likely to exist in multiple conformations.
A potential energy surface (PES) scan, where the energy is calculated as a function of one or more dihedral angles, can reveal the energy minima corresponding to stable conformers and the transition states connecting them. This analysis is crucial for understanding how the molecule might adapt its shape to fit into a biological target.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. mdpi.com This method is instrumental in drug discovery for identifying potential protein targets and understanding the molecular basis of ligand-target interactions. mdpi.com Given the structural similarity of this compound to amphetamine and phenylpropanolamine, potential protein targets could include monoamine transporters like the norepinephrine (B1679862) transporter (NET) and dopamine (B1211576) transporter (DAT). drugbank.comvt.edu
In a typical docking simulation, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, in its various conformations, is then placed into the binding site of the protein, and a scoring function is used to estimate the binding affinity, often expressed as a binding energy in kcal/mol. vt.edu A more negative score generally indicates a more favorable binding interaction.
Docking studies could reveal key interactions, such as hydrogen bonds between the amino and hydroxyl groups of the ligand and polar residues in the binding site, as well as hydrophobic interactions involving the chlorophenyl ring. For instance, docking of amphetamine into a model of the human norepinephrine transporter showed a binding affinity of -6.5 kcal/mol. vt.edu
Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Transporter Protein This table presents hypothetical values based on typical results for similar molecules, as specific experimental data for this compound is not readily available in the cited sources.
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Norepinephrine Transporter (NET) | -7.2 | Asp75, Ser149, Phe317 |
| Dopamine Transporter (DAT) | -6.8 | Asp79, Ser153, Tyr156 |
Prediction of Theoretical Structure-Activity Relationships (SAR)
Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. youtube.com For a series of analogs of this compound, one could systematically modify different parts of the molecule, such as the substituent on the phenyl ring, the groups on the amino function, or the stereochemistry, and then computationally predict the effect on binding affinity or other biological endpoints.
Quantitative Structure-Activity Relationship (QSAR) models take this a step further by developing mathematical equations that correlate molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) with biological activity. mdpi.com For example, in a series of propafenone (B51707) analogs that act as P-glycoprotein inhibitors, it was found that lipophilicity and hydrogen bond acceptor strength were important for activity. nih.gov A similar QSAR study on aryloxypropanolamine analogs identified that the presence of polar groups could improve activity. mdpi.com
For this compound, a hypothetical SAR study might explore how varying the halogen at the para position of the phenyl ring (e.g., F, Br, I) or moving the chloro substituent to the ortho or meta positions affects the predicted binding to a target protein.
In Silico ADME/Tox Property Prediction (Focus on Theoretical Metabolic Pathways)
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and Toxicity (Tox) properties of drug candidates, helping to identify potential liabilities early in the drug discovery process. neliti.comnih.gov Various software tools can predict properties like aqueous solubility, blood-brain barrier penetration, plasma protein binding, and potential for inhibition or metabolism by cytochrome P450 (CYP) enzymes. researchgate.netijpsjournal.com
The metabolism of this compound can be predicted by considering the metabolic pathways of structurally similar compounds like amphetamine. Amphetamine is known to be metabolized by CYP2D6 via aromatic hydroxylation, aliphatic hydroxylation, and N-dealkylation. drugbank.com Therefore, it is plausible that this compound could undergo similar transformations.
Theoretical metabolic pathways for this compound could include:
Aromatic hydroxylation: Addition of a hydroxyl group to the chlorophenyl ring.
N-dealkylation: This is not applicable as it is a primary amine. However, N-oxidation is a possibility.
Oxidation of the alcohol: The primary alcohol could be oxidized to an aldehyde and then a carboxylic acid.
Glucuronidation or sulfation: The hydroxyl and amino groups are potential sites for conjugation with glucuronic acid or sulfate, which would facilitate excretion. nih.gov
Table 3: Predicted In Silico ADME/Tox Properties for this compound (Illustrative) This table presents hypothetical values based on typical results for similar molecules, as specific experimental data for this compound is not readily available in the cited sources.
| ADME/Tox Parameter | Predicted Value/Classification | Implication |
| Aqueous Solubility | Moderately soluble | Affects absorption |
| Blood-Brain Barrier Penetration | Likely | Potential for CNS activity |
| CYP2D6 Inhibition | Potential inhibitor | Risk of drug-drug interactions |
| Predicted Major Metabolite | 4-chloro-phenyl-hydroxylated derivative | Key route of elimination |
| Hepatotoxicity | Low to moderate risk | Potential for liver injury |
Protein Interaction Network Analysis
Protein interaction network analysis is a bioinformatics approach used to understand the broader biological context of a drug's target. nih.gov By identifying the proteins that interact with a drug's primary target, it is possible to predict downstream effects, potential side effects, and opportunities for drug repurposing. qiagen.comreactome.org
If molecular docking or experimental data suggest that this compound binds to a specific protein, such as the norepinephrine transporter (NET), a protein interaction network analysis could be performed starting from this target. Databases like STRING or Reactome can be used to identify proteins that are known to interact with NET. reactome.org
This network might include other neurotransmitter transporters, G-protein coupled receptors, and signaling proteins involved in pathways regulated by norepinephrine. nih.gov For example, amphetamine's actions are known to involve G protein βγ subunits that interact with the dopamine transporter. nih.gov Analyzing the network of interactions can provide hypotheses about the broader pharmacological profile of this compound beyond its effect on a single target.
Mechanistic Investigations of Biological Activities of 2 Amino 2 4 Chlorophenyl Propan 1 Ol and Its Analogs
Enzyme Interaction and Inhibition Studies
The ability of small molecules to interact with and inhibit enzymes is a common mechanism of drug action. Research into 2-Amino-2-(4-chlorophenyl)propan-1-ol and its analogs has focused on several key enzyme systems.
While direct inhibitory studies of this compound against acetylcholinesterase are not extensively documented in publicly available research, the inhibition of α-glucosidase by analogous structures has been a subject of interest. α-Glucosidase inhibitors are a class of drugs that help manage hyperglycemia by delaying carbohydrate digestion and absorption. nih.gov Natural and synthetic compounds, including various amino alcohol derivatives, are known to exhibit this activity. nih.govnih.gov
Table 1: Examples of α-Glucosidase Inhibitor Classes and Mechanisms
| Inhibitor Class | Example(s) | General Mechanism of Action |
|---|---|---|
| Iminosugars | Acarbose, Miglitol, 1-deoxynojirimycin | Structural mimics of carbohydrates; competitive inhibition |
| Polyphenols | Procyanidins, Flavonoids | Binding to the enzyme's active or allosteric sites |
This table provides a general overview of inhibitor classes and is not specific to this compound.
More specific research has been conducted on analogs containing the N-(4-chlorophenyl) moiety against other enzyme systems, notably Protein Kinase B (PKB, also known as Akt). The Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers, including glioma. nih.gov
A study on a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles identified a specific compound, designated as 4j , which demonstrated significant inhibitory activity against Akt2/PKBβ. nih.gov This finding is significant as it directly links the N-(4-chlorophenyl) structure, a key feature of the subject compound's analogs, to the inhibition of a crucial oncogenic kinase. The compound was screened against a panel of 139 kinases and showed a high degree of specificity for Akt2. nih.gov
Table 2: In Vitro Kinase Inhibitory Activity of Compound 4j
| Kinase Target | IC50 (µM) | Source |
|---|---|---|
| AKT1/PKBα | 14 | nih.gov |
The mechanism of inhibition for the analog compound 4j against Akt2/PKBβ was determined through biochemical IC50 analyses. nih.gov The low micromolar IC50 values indicate a direct inhibitory action on the kinase. nih.gov By blocking the activity of Akt, these inhibitors can prevent the phosphorylation of downstream target proteins, thereby disrupting the entire signaling cascade. This disruption can halt cell cycle progression and induce programmed cell death, or apoptosis, in cancer cells that rely on this pathway for survival. nih.gov
Receptor Binding and Modulation Studies (e.g., G protein-coupled receptors (GPCRs))
G protein-coupled receptors (GPCRs) are a vast family of transmembrane receptors that mediate the majority of cellular responses to external stimuli, making them major drug targets. While direct studies on this compound binding to GPCRs are limited, research on structurally related compounds provides some insights. For instance, studies on substituted aminoalkylindoles have shown that these molecules can bind to novel GPCRs that are distinct from the well-known cannabinoid receptors. nih.gov
These studies highlight that specific structural features, such as the nature and position of substituents on the aromatic rings and the conformation of the molecule (s-cis vs. s-trans), are critical for binding affinity. nih.gov Biphasic displacement in radioligand binding assays suggests that these compounds can act as agonists, with the receptor exhibiting high affinity when coupled to a G protein and lower affinity upon activation and dissociation. nih.gov Although this does not directly implicate this compound, it underscores the principle that aryl amino alcohol-type structures have the potential to interact with and modulate GPCRs.
Cellular Pathway Modulation in In Vitro Systems (e.g., Apoptotic Pathways)
The modulation of cellular pathways, particularly those leading to apoptosis, is a key area of investigation for potential anticancer agents. Analogs of this compound have been shown to induce apoptosis in various cancer cell lines.
The inhibition of the Akt pathway by the N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole derivative 4j is a prime example of pathway modulation that leads to an anti-cancer effect. nih.gov By inhibiting this pro-survival pathway, the compound effectively promotes apoptosis in glioma cells. nih.gov
Furthermore, other studies on compounds containing chlorophenyl groups have demonstrated the induction of apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. For example, novel 7-chloro-(4-thioalkylquinoline) derivatives were found to induce apoptosis in leukemia cells, accompanied by an accumulation of cells in the G0/G1 phase of the cell cycle. mdpi.com Similarly, a synthesized pyrrolidine (B122466) derivative was shown to induce apoptosis in colon cancer cells by activating caspases, cleaving PARP, and dysregulating Bcl-2 family proteins. nih.gov These findings suggest that chlorophenyl-containing compounds can trigger programmed cell death through multiple molecular mechanisms.
Table 3: Key Proteins and Events in Apoptotic Pathways Modulated by Related Compounds
| Pathway Component | Role in Apoptosis | Observation in Analog Studies | Source |
|---|---|---|---|
| Akt/PKB | Pro-survival signaling | Inhibition leads to apoptosis | nih.gov |
| Caspase-3/7 | Executioner caspases | Activation observed | nih.gov |
| PARP | DNA repair enzyme | Cleavage indicates caspase activation | nih.gov |
| Bcl-2 Family Proteins | Regulators of mitochondrial pathway | Dysregulation observed | nih.gov |
Investigation of Oxidative Stress Mechanisms
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, can lead to cellular damage and has been implicated in the toxicity of various compounds. nih.gov Investigations into compounds structurally related to this compound suggest a potential for inducing oxidative stress.
For example, studies on polychlorinated biphenyls (PCBs), which contain a chlorinated phenyl structure, have shown that metabolites like 4-OH-PCB11 can significantly increase the intracellular levels of ROS, such as superoxide (B77818) (O₂•−) and hydroperoxides. oup.com This increase in ROS was linked to cytotoxicity and inhibition of cell growth in human prostate epithelial cells. oup.com The toxicity could be mitigated by treatment with antioxidants, supporting the hypothesis that ROS generation is a key mechanism of the observed cytotoxicity. oup.com Other aromatic compounds, like chloramphenicol, have also been shown to induce an oxidative stress response in human neutrophils by increasing ROS production. nih.gov These findings indicate that the presence of a chlorophenyl group within a molecule may contribute to the generation of oxidative stress, a mechanism that can lead to both therapeutic (e.g., anticancer) and toxicological effects.
Table 4: Effects of Related Chlorinated Aromatic Compounds on Oxidative Stress Markers
| Compound Class | Cell Line | Effect | Source |
|---|---|---|---|
| Polychlorinated Biphenyls (PCBs) | Human Prostate Epithelial Cells (RWPE-1) | Increased intracellular superoxide and hydroperoxides; cytotoxicity | oup.com |
| Chloramphenicol | Human Neutrophils | Increased ROS production; decreased glutathione (B108866) levels | nih.gov |
Theoretical Structure-Activity Relationship (SAR) Elucidation for Biological Activity
The theoretical elucidation of Structure-Activity Relationships (SAR) for this compound and its analogs involves a systematic analysis of how specific structural moieties of the molecule contribute to its biological activity. This process relies on computational modeling and comparison with empirically derived data from similar chemical classes, such as β-amino alcohols and other phenylpropanolamine derivatives. nih.govnih.gov The primary goal is to predict how modifications to the molecular structure could enhance potency and selectivity for a given biological target.
The core structure of this compound consists of three key regions amenable to modification for SAR studies:
The Aromatic (A-Region): The 4-chlorophenyl group.
The Amino Alcohol (B-Region): The propan-1-ol backbone with the geminal amino group.
The Amine Substituent (C-Region): The primary amine itself.
Pharmacophore and Key Interactions:
The fundamental pharmacophore is the phenylpropanolamine skeleton. The amino (-NH₂) and hydroxyl (-OH) groups are critical functional components, typically acting as hydrogen bond donors and acceptors. nih.govevitachem.com These groups can form crucial interactions with amino acid residues within the binding pocket of a target protein or enzyme. nih.gov X-ray diffraction studies of the crystalline form of this compound reveal a structure stabilized by O-H···N and N-H···O hydrogen bonds, highlighting the inherent capacity of these functional groups to engage in such interactions. evitachem.com
Theoretical Modifications and Predicted Activity:
Based on SAR studies of analogous compounds, a theoretical framework for optimizing the biological activity of this compound can be constructed.
Table 1: Theoretical Structure-Activity Relationship of this compound Analogs
| Molecular Region | Modification (R) | Predicted Effect on Activity | Rationale / Supporting Evidence from Analogous Compounds |
| A-Region (Phenyl Ring) | Change position of Cl (ortho, meta) | Likely decrease | The para-position is often optimal for fitting into specific hydrophobic pockets. Changing the substituent position can lead to steric clashes. mdpi.comresearchgate.net |
| Replace Cl with other halogens (F, Br) | Variable | Activity may be retained or enhanced. Bromine (e.g., p-bromophenyl) can sometimes increase potency more than chlorine. mdpi.com | |
| Replace Cl with electron-donating groups (e.g., -CH₃, -OCH₃) | Likely decrease | Electron-withdrawing nature of Cl is often important for target interaction or metabolic stability. mdpi.com | |
| B-Region (Propanol Backbone) | Replace α-methyl group with H | Variable | An α-methyl group can provide a key stereospecific hydrophobic interaction with a receptor; its removal may decrease potency. researchgate.netnih.gov |
| Replace α-methyl group with larger alkyls (e.g., ethyl) | Likely decrease | Steric bulk at this position is often detrimental, indicating a constrained binding pocket. researchgate.netnih.gov | |
| Elongate or shorten the carbon chain | Likely decrease | The propanol (B110389) skeleton often represents the optimal distance between the aromatic ring and the polar groups for many targets. nih.gov | |
| C-Region (Amine Group) | N-alkylation (e.g., -NHCH₃) or N,N-dialkylation | Variable | Can increase lipophilicity but may reduce hydrogen bond donating capacity, leading to reduced or altered activity. |
| N-acylation (e.g., -NHC(O)CH₃) | Likely decrease | Generally reduces basicity and introduces steric bulk, which can disrupt key ionic or hydrogen bonding interactions. mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling:
To further refine the SAR, theoretical Quantitative Structure-Activity Relationship (QSAR) models can be developed. mdpi.com Such models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For this compound and its analogs, a QSAR model would likely incorporate several key physicochemical descriptors. researchgate.net
The goal of a QSAR study is to generate a statistically robust equation that can predict the activity of novel, yet-to-be-synthesized analogs, thereby guiding drug design and prioritizing synthetic efforts. mdpi.com For instance, a model might indicate that high activity is correlated with a specific range of LogP values and the presence of a halogen at the para-position, while being negatively correlated with steric bulk at the α-carbon. researchgate.netresearchgate.net
Table 2: Key QSAR Descriptors and Their Theoretical Influence
| Descriptor Class | Specific Descriptor | Likely Influence on Biological Activity | Rationale |
| Lipophilic | LogP / LogD | Parabolic relationship | Activity often increases with lipophilicity to a certain point (for membrane permeability) and then decreases. nih.gov |
| Electronic | Hammett Constant (σ) | Positive correlation for electron-withdrawing groups | Indicates that reduced electron density in the phenyl ring is favorable for activity. mdpi.com |
| Molecular Electrostatic Potential (MEP) | Specific charge distribution required | The negative potential around the Cl and O atoms and positive potential around the NH₂ and OH protons are key for target recognition. nih.gov | |
| Steric | Molar Refractivity (MR) | Optimal value | Suggests a defined volume for the substituent on the phenyl ring for optimal fit within the binding site. |
| Van der Waals Volume | Negative correlation for B/C-Regions | Indicates that bulky substituents on the amino alcohol backbone are likely to cause steric hindrance and reduce activity. researchgate.net | |
| Topological | Connectivity Indices | Specific values correlate with activity | Describes the size, shape, and degree of branching of the molecule, which influences how it fits into a receptor. researchgate.net |
Applications in Chemical Synthesis and Materials Science Research
Utility as Chiral Building Blocks in Asymmetric Synthesis
The presence of a stereocenter in 2-Amino-2-(4-chlorophenyl)propan-1-ol makes it a valuable chiral building block in asymmetric synthesis. Chiral molecules are crucial in pharmaceuticals and agrochemicals, where often only one enantiomer exhibits the desired biological activity. yale.edu The synthesis of enantiomerically pure forms of this amino alcohol is therefore of significant interest.
Enantioselective synthesis of this compound can be achieved using chiral catalysts. evitachem.com Modern techniques such as the use of N-heterocyclic carbene (NHC) catalysts or chiral transition-metal complexes facilitate the asymmetric reductive amination of a precursor ketone, 2-(4-chlorophenyl)propan-1-one. evitachem.com These methods can yield high enantiomeric excess (ee) values, often exceeding 98%. evitachem.com For instance, asymmetric transfer hydrogenation employing Ru(II)-TsDPEN catalysts has been shown to selectively produce the (R)-enantiomer. evitachem.com The electron-withdrawing nature of the para-chloro substituent on the phenyl ring plays a key role by polarizing the carbonyl group of the precursor, which enhances the interaction between the catalyst and the substrate. evitachem.com
Alternatively, racemic mixtures of this compound can be synthesized and then resolved into their constituent enantiomers. evitachem.com A common method for racemic synthesis involves the nucleophilic substitution of 2-bromo-1-(4-chlorophenyl)propan-1-one (B1275539) with ammonia. evitachem.com Chiral resolution can then be performed through the formation of diastereomeric salts using resolving agents like tartaric acid derivatives, which can achieve a diastereomeric excess of approximately 95%. evitachem.com Another approach is kinetic resolution, which utilizes enzymes such as lipases to selectively acylate one enantiomer, allowing for the separation of the modified and unmodified forms. evitachem.com However, asymmetric catalysis is often preferred over resolution techniques due to its superior atom economy, which can reduce waste by 30–40%. evitachem.com
Table 1: Comparison of Asymmetric Synthetic Methods for this compound
| Catalyst System | Reaction Conditions | Yield (%) | ee (%) | Isomer Preference |
|---|---|---|---|---|
| Ru(II)-TsDPEN | 25°C, IPA/formic acid | 92 | >98 | (R)-enantiomer |
| NHC-organocatalyst | 40°C, THF | 85 | 95 | (S)-enantiomer |
| Chiral Rh-phosphine complex | 60°C, methanol (B129727) | 78 | 97 | (R)-enantiomer |
Data derived from research on stereoselective synthetic pathways. evitachem.com
Intermediates in the Synthesis of Complex Organic Molecules
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. chembk.com Its amino and hydroxyl groups provide reactive sites for further chemical transformations, allowing for the construction of larger and more intricate molecular architectures. For example, it can be a precursor in the synthesis of various substituted amino products and heterocyclic compounds. chemicalbook.com
The general reactivity of amino alcohols allows them to participate in a variety of organic reactions. The amino group can be acylated, alkylated, or used to form imines and enamines. The hydroxyl group can be esterified, etherified, or oxidized. This dual functionality makes compounds like this compound useful in multi-step syntheses.
Green chemistry approaches are also being explored for the synthesis of this compound and its derivatives. Mechanochemical synthesis, which uses high-energy ball milling, can eliminate the need for organic solvents. evitachem.com For instance, the synthesis can proceed via a Henry condensation of 4-chlorobenzaldehyde (B46862) and nitroethane, followed by an in-situ reduction, achieving high yields in a shorter time frame compared to traditional solution-phase methods. evitachem.com
Research into Novel Materials and Ligands
The structural characteristics of this compound make it a candidate for research into novel materials and ligands. The presence of both a hydrogen bond donor (amino and hydroxyl groups) and an aromatic ring allows for the formation of specific intermolecular interactions, which are crucial in the design of functional materials.
X-ray diffraction studies have shown that in its crystalline state, this compound can form layered structures stabilized by O-H···N and N-H···O hydrogen bonds. evitachem.com This self-assembly into a robust supramolecular architecture suggests its potential use in crystal engineering and the development of materials with specific thermal properties. evitachem.com
Furthermore, the amino alcohol moiety can act as a ligand, coordinating to metal centers to form metal-organic frameworks (MOFs) or other coordination complexes. The development of novel ligands is an active area of research, with applications in catalysis, gas storage, and sensing. While specific research on this compound as a primary ligand in widely commercialized materials is not extensively documented in the provided results, its structural motifs are analogous to those found in ligands used for such purposes. For example, similar aminophenol structures have been used to create two-dimensional copper-based MOFs. mdpi.com The principles of ligand design suggest that with appropriate functionalization, this compound could be adapted for similar applications.
Future Research Directions and Challenges
Development of Highly Enantioselective Synthetic Routes
The stereochemistry of 2-Amino-2-(4-chlorophenyl)propan-1-ol is crucial for its potential biological activity. Consequently, the development of highly enantioselective synthetic routes is a primary focus of ongoing research.
Modern approaches leverage chiral catalysts to achieve high stereocontrol during the synthesis. evitachem.com Asymmetric transfer hydrogenation using catalysts like Ru(II)-TsDPEN has been shown to selectively produce the (R)-isomer with high enantiomeric excess (ee). evitachem.com N-heterocyclic carbene (NHC) catalysts and chiral transition-metal complexes are also employed to induce asymmetry in the reductive amination of the precursor, 2-(4-chlorophenyl)propan-1-one, achieving ee values greater than 98%. evitachem.com The electron-withdrawing nature of the para-chloro substituent on the phenyl ring plays a key role by polarizing the carbonyl group, which enhances the coordination between the catalyst and the substrate. evitachem.com
Another promising avenue is the use of biocatalysis. Engineered Escherichia coli expressing ω-transaminases have been utilized to convert 2-(4-chlorophenyl)propan-1-one into the (S)-enantiomer of the amino alcohol with over 99% ee and high conversion rates. evitachem.com This method offers a more sustainable and environmentally friendly alternative to traditional chemical catalysis. evitachem.com
Future challenges in this area include the development of even more efficient and cost-effective catalysts, the reduction of catalyst loading, and the expansion of these methods to a wider range of substrates for the synthesis of diverse derivatives.
Table 1: Comparison of Asymmetric Synthetic Methods for this compound
| Catalyst System | Reaction Conditions | Yield (%) | Enantiomeric Excess (ee) (%) | Isomer Preference |
| Ru(II)-TsDPEN | 25°C, IPA/formic acid | 92 | >98 | (R) |
| NHC-organocatalyst | 40°C, THF | 85 | 95 | (S) |
| Chiral Rh-phosphine complex | 60°C, methanol (B129727) | 78 | 97 | (R) |
| Engineered E. coli (ω-transaminase) | pH 7.5, 30°C, glucose cosubstrate | 90 | >99 | (S) |
Comprehensive Mechanistic Understanding of Biological Interactions
A significant challenge and a critical area for future research is the elucidation of the precise molecular mechanisms through which this compound and its derivatives interact with biological targets. Currently, there is a lack of detailed understanding of its specific binding partners, such as enzymes or receptors, and the downstream effects of these interactions.
The presence of an amino group and a hydroxyl group suggests the potential for hydrogen bonding with biological macromolecules. evitachem.com The chlorophenyl group can also engage in various non-covalent interactions, including hydrophobic and halogen bonding, which can contribute to binding affinity and specificity. evitachem.com
Future research should focus on:
Target Identification: Employing techniques like affinity chromatography, chemical proteomics, and computational target prediction to identify the specific proteins that bind to this compound.
Binding Site Characterization: Using structural biology techniques such as X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structure of the compound in complex with its biological target. This will provide a detailed view of the binding mode and the key interactions involved.
Functional Assays: Developing and utilizing a range of in vitro and cell-based assays to probe the functional consequences of the compound's interaction with its target, such as enzyme inhibition or receptor modulation.
Exploration of Novel Biochemical Pathways and Targets
Building upon a more comprehensive mechanistic understanding, a key future direction is the exploration of novel biochemical pathways and therapeutic targets for derivatives of this compound. Given its structural features, this compound could serve as a scaffold for developing modulators of various biological processes.
For instance, related amino alcohol structures have been investigated for their effects on a variety of targets. Aryl pyrazole (B372694) antagonists have been characterized for their interaction with cannabinoid receptors like CB(1). nih.gov While no direct evidence links this compound to this system, the structural similarities suggest a potential avenue for exploration.
Future research in this domain will involve:
High-Throughput Screening: Screening libraries of derivatives against a wide range of biological targets to identify novel activities.
Phenotypic Screening: Utilizing cell-based assays that measure a specific cellular phenotype to uncover unexpected biological effects and then working backward to identify the molecular target.
Systems Biology Approaches: Integrating data from genomics, proteomics, and metabolomics to understand the broader impact of the compound on cellular networks and to identify novel pathways that are modulated.
Design and Synthesis of Advanced Derivatives with Enhanced Biological Specificity
A major focus of future research will be the rational design and synthesis of advanced derivatives of this compound with improved biological specificity and potency. This will involve a detailed understanding of the structure-activity relationships (SAR) of this chemical class.
SAR studies on related compounds, such as 2-aminothiazoles, have shown that modifications at certain positions can dramatically improve activity against specific targets, such as Mycobacterium tuberculosis. For example, the introduction of substituted benzoyl groups at the N-2 position of the aminothiazole core led to a significant increase in antitubercular activity.
Future efforts in this area will require:
Combinatorial Chemistry: Generating libraries of derivatives with systematic variations at different positions of the this compound scaffold.
Structure-Based Drug Design: Using the three-dimensional structures of target-ligand complexes to guide the design of new derivatives with optimized interactions.
Pharmacophore Modeling: Identifying the key structural features required for biological activity and using this information to design novel molecules with enhanced properties.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and development of new molecules based on the this compound scaffold. These computational tools can accelerate the process of identifying promising drug candidates and optimizing their properties.
While direct applications of AI to this specific compound are not yet widely reported, the use of ML in related fields, such as the discovery of new anti-tuberculosis drugs, demonstrates its potential. ML models can be trained on large datasets of chemical structures and their biological activities to predict the properties of new, untested compounds.
Future applications of AI and ML in this context will likely include:
Virtual Screening: Using ML models to rapidly screen vast virtual libraries of potential derivatives to identify those with the highest probability of being active against a specific target.
De Novo Drug Design: Employing generative AI models to design entirely new molecules with desired properties, based on the structural features of this compound.
ADMET Prediction: Using ML to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles early in the discovery process.
By embracing these future research directions and tackling the associated challenges, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for the development of novel therapeutic agents and research tools.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
